dTDP-D-glucose
Description
Significance in Biological Systems
The primary significance of dTDP-D-glucose lies in its role as the universal precursor for the biosynthesis of L-rhamnose, a 6-deoxysugar. researchgate.netresearchgate.netnih.gov L-rhamnose is a crucial structural component of the cell walls in many pathogenic bacteria, including Mycobacterium tuberculosis and Streptococcus pyogenes. researchgate.netnih.govnih.govnih.gov It is incorporated into cell wall polysaccharides in Gram-positive bacteria and lipopolysaccharides (LPS) in many Gram-negative bacteria. nih.gov The prevention of L-rhamnose incorporation can lead to severe growth and cell division abnormalities in these bacteria. nih.gov
Furthermore, this compound is the starting point for the creation of various other "exotic" or unusual sugars. wikipedia.org These sugars are then incorporated into secondary metabolites, a diverse group of organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism but often have important ecological functions, such as in the case of antibiotics. wikipedia.orgwashington.edu The deoxysugars derived from this compound are often essential for the biological activity of these antibiotic compounds. washington.edu Because the biosynthetic pathways originating from this compound are vital for bacterial viability and virulence but are absent in humans, the enzymes involved in these pathways are considered promising targets for the development of new therapeutic drugs. researchgate.netnih.govnih.gov
Overview of Nucleotide Sugar Metabolism
Nucleotide sugar metabolism encompasses the biochemical pathways that produce activated forms of monosaccharides, which are essential for glycosylation reactions—the enzymatic process of attaching sugars (glycans) to proteins or lipids. wikipedia.org These "activated" nucleotide sugars, such as this compound, act as donors of sugar residues for enzymes called glycosyltransferases. wikipedia.orgnih.gov This process is fundamental for the synthesis of complex carbohydrates and glycoconjugates in all living organisms. nih.gov
The biosynthesis of this compound is a key entry point into the production of a vast number of deoxysugars. wikipedia.orgnih.gov The process begins with common metabolic intermediates. The first dedicated step is catalyzed by the enzyme glucose-1-phosphate thymidylyltransferase (also known as RmlA), which synthesizes this compound from deoxythymidine triphosphate (dTTP) and glucose-1-phosphate. wikipedia.orgfrontiersin.orgresearchgate.net
Once formed, this compound stands at a critical metabolic crossroads. nih.gov It serves as the substrate for the enzyme this compound 4,6-dehydratase (RmlB), which catalyzes an oxidation/reduction reaction to produce dTDP-4-keto-6-deoxy-D-glucose. wikipedia.orgresearchgate.netfrontiersin.org This product is the key intermediate and branching point for nearly all known deoxysugar biosynthetic pathways, including those for polyketide antibiotics and the well-characterized dTDP-L-rhamnose pathway. wikipedia.orgnih.gov The conversion of this compound by RmlB is the committed step that channels glucose into the synthesis of 6-deoxysugars. washington.eduresearchgate.net
Table 1: Key Enzymes in the Initial Metabolism of this compound
| Enzyme Name | Abbreviation | EC Number | Function |
| Glucose-1-phosphate thymidylyltransferase | RmlA | 2.7.7.24 | Catalyzes the synthesis of this compound from dTTP and glucose-1-phosphate. frontiersin.orgresearchgate.net |
| This compound 4,6-dehydratase | RmlB | 4.2.1.46 | Catalyzes the conversion of this compound to dTDP-4-keto-6-deoxy-D-glucose. wikipedia.orgfrontiersin.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H26N2O16P2 |
|---|---|
Molecular Weight |
564.3 g/mol |
IUPAC Name |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C16H26N2O16P2/c1-6-3-18(16(25)17-14(6)24)10-2-7(20)9(31-10)5-30-35(26,27)34-36(28,29)33-15-13(23)12(22)11(21)8(4-19)32-15/h3,7-13,15,19-23H,2,4-5H2,1H3,(H,26,27)(H,28,29)(H,17,24,25)/t7-,8+,9+,10+,11+,12-,13+,15?/m0/s1 |
InChI Key |
YSYKRGRSMLTJNL-KFQCIAAJSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O |
Origin of Product |
United States |
Biosynthetic Pathways of Dtdp D Glucose
De Novo Synthesis from Precursors
The de novo synthesis of dTDP-D-glucose is a direct enzymatic reaction that combines two key precursor molecules.
This compound is synthesized through the enzymatic condensation of deoxythymidine triphosphate (dTTP) and α-D-glucose 1-phosphate (G-1-P). This reaction is catalyzed by the enzyme glucose-1-phosphate thymidylyltransferase fishersci.bemassbank.eu. This enzymatic conversion is the initial step in the broader biosynthetic pathway leading to various 6-deoxyhexoses, such as L-rhamnose and D-fucose, which are found in bacterial glycoconjugates wikipedia.orguni.lusigmaaldrich.com.
The enzyme responsible for the de novo synthesis of this compound is Glucose-1-Phosphate Thymidylyltransferase, commonly known as RmlA (E.C. 2.7.7.24) massbank.euwikipedia.orgwikipedia.orgfishersci.fi. RmlA is the first enzyme in the dTDP-L-rhamnose biosynthetic pathway, a four-step process that generates dTDP-L-rhamnose from glucose-1-phosphate and dTTP wikipedia.orguni.luwikipedia.orgwikipedia.org.
RmlA catalyzes a condensation reaction where a deoxythymidine monophosphate (dTMP) unit is effectively transferred from dTTP to G-1-P wikipedia.org. The enzyme's catalytic mechanism is described as a sequential ordered bi bi mechanism, implying that substrates bind in a specific order, react, and then products depart in a defined sequence wikipedia.org. Structural studies of RmlA, such as that from Pseudomonas aeruginosa, have revealed it to be a homotetramer, with each monomer composed of three functional subdomains: a core domain for nucleotide binding, a sugar-binding domain, and a dimerization domain wikipedia.orgwikipedia.orgwikipedia.org. The active site, where the catalytic reaction occurs, is formed by residues from both the core and sugar-binding domains wikipedia.org. Key amino acid residues involved in the catalytic mechanism and the formation/pyrophosphorolysis of diphospho ester bonds include Arg15, Asp110, Lys162, and Asp225, which exhibit a high degree of conservation among nucleotidyltransferases wikipedia.org. The positively charged Arg15 and Lys25 are specifically involved in binding the β- and γ-phosphate groups of dTTP wikipedia.org.
The structural resolution of Pseudomonas aeruginosa RmlA has been determined to 1.66 Å, providing detailed insights into its architecture and active site massbank.euwikipedia.org.
| Enzyme Property | Description/Value |
|---|---|
| Enzyme Name | Glucose-1-Phosphate Thymidylyltransferase (RmlA) |
| EC Number | 2.7.7.24 fishersci.fi |
| Quaternary Structure | Homotetramer wikipedia.orgwikipedia.orgwikipedia.org |
| Monomer Subdomains | Core, Sugar-binding, Dimerization wikipedia.orgwikipedia.org |
| Catalytic Mechanism | Sequential ordered bi bi mechanism wikipedia.org |
| Key Catalytic Residues | Arg15, Asp110, Lys162, Asp225 (in Pseudomonas aeruginosa RmlA) wikipedia.org |
| Structural Resolution (P. aeruginosa RmlA) | 1.66 Å massbank.euwikipedia.org |
Genetic Regulation of this compound Biosynthesis Genes
The genes involved in the biosynthesis of this compound are often found clustered together within the genomes of microorganisms, particularly in bacteria where these deoxysugars play vital roles in cell wall integrity and virulence sigmaaldrich.comwikidata.orgnih.gov. For instance, in the biosynthesis of dTDP-L-rhamnose, the genes rmlA, rmlB, rmlC, and rmlD encode the four enzymes required for the pathway, with rmlA encoding glucose-1-phosphate thymidylyltransferase uni.lusigmaaldrich.comwikipedia.orgwikidata.orggenome.jp. Similarly, in Streptomyces mycarofaciens, the midA gene encodes dTDP-glucose synthase (RmlA homolog) and is part of a subcluster of genes involved in dTDP-D-mycaminose biosynthesis sigmaaldrich.com.
The activity of RmlA, and consequently the flux through the this compound pathway and its downstream products, is subject to genetic and allosteric regulation. RmlA is known to be allosterically inhibited by dTDP-L-rhamnose, the final product of the pathway it initiates wikipedia.orgwikipedia.orgwikipedia.org. This feedback inhibition mechanism positions RmlA as a critical control point for the entire dTDP-L-rhamnose biosynthetic pathway, allowing bacteria to regulate the production of these essential cell wall components based on cellular demand wikipedia.orgwikipedia.org. This allosteric regulation occurs at a site remote from the active site, and inhibitors binding to this allosteric site can act as competitive inhibitors of glucose-1-phosphate, preventing conformational changes necessary for the enzyme's mechanism loradchemical.comfishersci.ca.
Compound Names and PubChem CIDs:
| Compound Name | PubChem CID |
|---|---|
| This compound | 443210 wikipedia.orgnih.govmitoproteome.org |
| Thymidine triphosphate (dTTP) | 64968 massbank.euwikipedia.orgwikidata.orgnih.gov |
| Glucose-1-phosphate (G-1-P) | 65533 uni.lunih.gov |
| Pyrophosphate (anion) | 1118 (for Diphosphate) |
| dTDP-L-rhamnose | 121966 uni.lu |
| dTDP-D-mycaminose | 46173793 uni.lu |
| dTDP-D-fucose | 441247 nih.gov |
| dTDP-4-keto-6-deoxy-glucose | 439292 uni.lunih.gov |
Central Role of Dtdp D Glucose in Downstream Metabolic Pathways
Formation of Deoxysugars and Unusual Sugars
The formation of deoxysugars and unusual sugars from dTDP-D-glucose involves a cascade of enzymatic transformations, including dehydration, epimerization, reduction, amination, and acetylation. These modifications lead to the structural diversity observed in these biologically active molecules. nih.gov
A pivotal intermediate in the biosynthesis of many deoxysugars from this compound is dTDP-4-keto-6-deoxy-D-glucose. frontiersin.org This compound is formed from this compound through a combined oxidation/reduction reaction catalyzed by the enzyme dTDP-glucose 4,6-dehydratase (also known as RmlB or RfbB). wikipedia.orgjmb.or.krfrontiersin.orgiucr.orgresearchgate.net This enzyme facilitates the displacement of the C-6 hydroxyl group and oxidation of the C-4 hydroxyl moiety, leading to the formation of a keto group at C-4 and a deoxy group at C-6. nih.govresearchgate.net dTDP-4-keto-6-deoxy-D-glucose represents a branching point for subsequent enzymatic reactions that yield a variety of nucleotide-linked sugars. jmb.or.krnih.gov
The biosynthesis of dTDP-L-rhamnose is a well-characterized pathway that begins with this compound and proceeds through the common intermediate dTDP-4-keto-6-deoxy-D-glucose. This pathway is crucial for the production of L-rhamnose, a key component of the cell walls and O-antigens of many pathogenic bacteria, including Streptococcus pyogenes, Streptococcus mutans, and Mycobacterium tuberculosis. mdpi.comresearchgate.netfrontiersin.orgiucr.orgnih.gov
The pathway involves four key enzymes:
RmlA (Glucose-1-phosphate thymidylyltransferase): Catalyzes the initial step, forming this compound from glucose-1-phosphate and dTTP. mdpi.comfrontiersin.org
RmlB (this compound 4,6-dehydratase): Dehydrates this compound to produce dTDP-4-keto-6-deoxy-D-glucose in the presence of NAD+. mdpi.comfrontiersin.orgiucr.orgnih.gov
RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase): Catalyzes a double epimerization reaction at positions C-3 and C-5 of dTDP-4-keto-6-deoxy-D-glucose, leading to dTDP-4-keto-L-rhamnose. mdpi.comresearchgate.netfrontiersin.orgnih.govgeorgefox.eduresearchgate.netnih.gov
RmlD (dTDP-4-keto-L-rhamnose reductase): Reduces the C-4 keto group of dTDP-4-keto-L-rhamnose to yield the final product, dTDP-L-rhamnose. mdpi.comresearchgate.netfrontiersin.orggeorgefox.edu
The sequential action of these enzymes ensures the stereospecific synthesis of dTDP-L-rhamnose. mdpi.comfrontiersin.org
Table 1: Enzymes and Reactions in dTDP-L-Rhamnose Biosynthesis
| Enzyme Name | EC Number | Substrate(s) | Product(s) | Role |
| Glucose-1-phosphate thymidylyltransferase (RmlA) | 2.7.7.24 | Glucose-1-phosphate, dTTP | This compound, Pyrophosphate | Initial activation of glucose |
| This compound 4,6-dehydratase (RmlB) | 4.2.1.46 | This compound, NAD+ | dTDP-4-keto-6-deoxy-D-glucose | Dehydration and oxidation |
| dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase (RmlC) | 5.1.3.13 | dTDP-4-keto-6-deoxy-D-glucose | dTDP-4-keto-L-rhamnose | Double epimerization |
| dTDP-4-keto-L-rhamnose reductase (RmlD) | 1.1.1.133 | dTDP-4-keto-L-rhamnose | dTDP-L-rhamnose | Reduction |
dTDP-D-fucose biosynthesis also originates from this compound, utilizing dTDP-4-keto-6-deoxy-D-glucose as an intermediate. researchgate.netmodelseed.org The conversion of dTDP-4-keto-6-deoxy-D-glucose to dTDP-D-fucose involves a specific reductase, dTDP-4-keto-6-deoxy-D-glucose reductase (Fcd), which reduces the C4 keto group. researchgate.netmodelseed.org This pathway has been characterized in organisms like Escherichia coli O52, where dTDP-D-fucofuranose is a component of the O antigen. ebi.ac.uk
dTDP-D-oliose, a 2,6-dideoxysugar, is another product derived from this compound. The biosynthesis of dTDP-D-oliose involves dTDP-4-oxo-2,6-dideoxy-D-glucose as a key intermediate. ontosight.aiexpasy.orgexpasy.orggenome.jp The enzyme dTDP-4-oxo-2,6-dideoxy-D-glucose 4-ketoreductase catalyzes the reduction of dTDP-4-oxo-2,6-dideoxy-D-glucose to form dTDP-D-oliose. ontosight.ai This reaction is a critical step in the biosynthesis of several antibiotics, including erythromycin (B1671065) and oleandomycin (B1677203). ontosight.airesearchgate.net Research findings suggest that the pathway for dTDP-D-oliose can involve a series of enzymes including NDP-glucose synthase, 4',6'-dehydratase, 2',3'-dehydratase, C-3' ketoreductase, and C-4' ketoreductase. researchgate.net A bifunctional enzyme, MtmC, has been identified as capable of performing the 4-ketoreduction necessary for D-oliose biosynthesis. researchgate.net
dTDP-6-deoxy-D-allose is an unusual deoxysugar identified as an intermediate in the mycinose (B1239270) biosynthetic pathway of several macrolide antibiotics. oup.com The biosynthesis of dTDP-6-deoxy-D-allose is presumed to start with the nucleotidyl activation of glucose-1-phosphate to form this compound, catalyzed by this compound synthase (GerD or TylA1). oup.com Subsequently, this compound-4,6-dehydratase (GerE) acts on this compound. oup.com Enzymes acting on the C4 carbonyl carbon, following different reaction steps within specific pathways, lead to the formation of various activated deoxysugars, including dTDP-6-deoxy-D-allose. oup.com
The biosynthesis of dTDP-3-acetamido-3,6-dideoxy-alpha-D-glucose (dTDP-alpha-D-Quip3NAc) involves a five-enzyme pathway, starting from glucose 1-phosphate. portlandpress.comresearchgate.netnih.gov This pathway is similar to that of dTDP-3-acetamido-3,6-dideoxy-alpha-D-galactose (dTDP-alpha-D-Fucp3NAc). portlandpress.comresearchgate.net
The initial steps are catalyzed by:
RmlA (Glucose-1-phosphate thymidylyltransferase): Activates glucose 1-phosphate to form this compound. portlandpress.comresearchgate.netnih.gov
RmlB (this compound-4,6-dehydratase): Dehydrates this compound to form dTDP-4-oxo-6-deoxy-D-glucose. portlandpress.comresearchgate.netnih.gov
Subsequent steps involve an isomerase that forms a dTDP-3-oxo-6-deoxy-D-glucose intermediate from dTDP-4-oxo-6-deoxy-D-glucose. portlandpress.comresearchgate.netnih.gov The pathway then proceeds with a transaminase and a transacetylase, leading to the specific production of nucleotide-activated 3-acetamido-3,6-dideoxy-alpha-D-glucose. portlandpress.comresearchgate.netnih.gov The N-acetyltransferase QdtC catalyzes the final step in the Quip3NAc biosynthetic pathway. rcsb.org This unusual dideoxy sugar is found in the O-antigens of Gram-negative bacteria and the S-layer glycoprotein (B1211001) glycans of some Gram-positive bacteria. rcsb.org
Table 2: Key Intermediates and Enzymes in dTDP-3-acetamido-3,6-dideoxy-alpha-D-glucose Biosynthesis
| Step | Enzyme(s) | Substrate(s) | Product(s) |
| 1 | RmlA (Glucose-1-phosphate thymidylyltransferase) | Glucose 1-phosphate, dTTP | This compound |
| 2 | RmlB (this compound-4,6-dehydratase) | This compound | dTDP-4-oxo-6-deoxy-D-glucose |
| 3 | Isomerase | dTDP-4-oxo-6-deoxy-D-glucose | dTDP-3-oxo-6-deoxy-D-glucose |
| 4 | Transaminase | dTDP-3-oxo-6-deoxy-D-glucose | dTDP-3-amino-3,6-dideoxy-D-glucose |
| 5 | QdtC (N-acetyltransferase) | dTDP-3-amino-3,6-dideoxy-D-glucose, Acetyl-CoA | dTDP-3-acetamido-3,6-dideoxy-alpha-D-glucose |
Formation of other 3-amino-6-deoxy-sugars
This compound is a key intermediate in the biosynthesis of various 3-amino-6-deoxy sugars, which are often found as components of lipopolysaccharide (LPS) O-antigens, S-layer glycoproteins, and numerous antibiotics. portlandpress.comnih.govresearchgate.netnih.gov The pathway generally involves an initial conversion of this compound by dTDP-glucose 4,6-dehydratase (RmlB) to dTDP-4-keto-6-deoxy-D-glucose. wikipedia.orgportlandpress.comnih.govnih.govfrontiersin.org This intermediate then undergoes further enzymatic modifications, including isomerase, transaminase, and transacetylase reactions, to yield specific 3-amino-6-deoxy sugars. portlandpress.comnih.govresearchgate.netnih.gov
Examples of 3-amino-6-deoxy sugars whose biosynthesis pathways involve this compound include:
dTDP-3-acetamido-3,6-dideoxy-α-D-glucose (dTDP-α-D-Quip3NAc) : Its biosynthesis pathway involves a transferase, a dehydratase (RmlB), an isomerase, a transaminase, and a transacetylase, starting from this compound. portlandpress.comnih.govresearchgate.netnih.gov
dTDP-3-acetamido-3,6-dideoxy-α-D-galactose (dTDP-α-D-Fucp3NAc) : A similar pathway to dTDP-α-D-Quip3NAc biosynthesis. portlandpress.comnih.govresearchgate.netnih.gov
D-mycaminose and D-desosamine : These are 3-amino-6-deoxy sugar residues found in macrolide antibiotics like tylosin, erythromycin, and oleandomycin. Their biosynthesis often proceeds through dTDP-4-oxo-6-deoxy-D-glucose. portlandpress.comnih.govjmb.or.kr
The initial step in the formation of many deoxysugars from this compound involves its conversion to dTDP-4-keto-6-deoxy-D-glucose by the enzyme dTDP-glucose 4,6-dehydratase (RmlB). wikipedia.orgfrontiersin.orgjmb.or.krresearchgate.net This intermediate serves as a branching point for the synthesis of various unusual deoxysugars, including dTDP-β-L-rhamnose, epivancosamine, vancosamine, rubranitrose, and daunosamine. jmb.or.kr
Table 1: Key 3-amino-6-deoxy-sugars and their related antibiotics/structures derived from this compound pathways
| Sugar Derivative | Associated Antibiotics/Structures | Involved Enzymes (General) |
| dTDP-3-acetamido-3,6-dideoxy-α-D-glucose (Quip3NAc) | LPS O-antigens, S-layer glycoproteins | RmlA, RmlB, Isomerase, Transaminase, Transacetylase |
| dTDP-3-acetamido-3,6-dideoxy-α-D-galactose (Fucp3NAc) | S-layer glycoproteins | RmlA, RmlB, Isomerase, Transaminase, Transacetylase |
| D-mycaminose | Tylosin (macrolide antibiotic) | RmlA, RmlB, 3,4-oxoisomerase (Tyl1a) |
| D-desosamine | Oleandomycin, Erythromycin (macrolide antibiotics) | Putative isomerase (OleP1, P450 mono-oxygenase family) |
| dTDP-β-L-rhamnose | Cell wall polysaccharides, LPS, exopolysaccharides | RmlA, RmlB, RmlC, RmlD |
| Epivancosamine, Vancosamine, Rubranitrose, Daunosamine | Vancomycin group antibiotics, other aminoglycosides | This compound 4,6-dehydratase (RmlB) and downstream enzymes |
Involvement in Glycan and Glycoconjugate Synthesis
This compound is a critical nucleotide sugar that serves as a glucose residue donor in the biosynthesis of various polysaccharides and glycoconjugates. ontosight.aiglycodepot.com This transfer of glucose units is catalyzed by specific glycosyltransferases, which are essential for constructing complex carbohydrate structures. ontosight.ai These structures are vital for numerous biological processes, including cell-cell interactions, immune responses, and maintaining cell wall integrity in bacteria. ontosight.ai
While this compound itself is not a direct component of the core peptidoglycan structure (which is composed of alternating N-acetylglucosamine and N-acetylmuramic acid strands), it plays an indirect yet essential role in the biosynthesis of components that are linked to or interact with the peptidoglycan. oup.com For instance, in Mycobacterium tuberculosis, this compound is the starting point for the synthesis of dTDP-L-rhamnose, which is crucial for forming the linker region connecting arabinogalactan (B145846) to peptidoglycan, a vital part of the mycobacterial cell wall complex. mit.eduoup.comasm.org The enzymes involved in the dTDP-L-rhamnose pathway (RmlA to RmlD) are considered important targets for new tuberculosis therapeutics due to the essential structural role of L-rhamnosyl residues in the cell wall. asm.org
This compound is mentioned as serving as a glucose residue donor in the biosynthesis of certain types of glycoproteins in eukaryotic cells. ontosight.ai However, its role in eukaryotic glycoprotein synthesis is less extensively documented compared to its prominent functions in bacterial systems. S-layer glycoproteins in bacteria can also contain 3-amino-6-deoxyhexoses derived from this compound pathways. portlandpress.comresearchgate.netnih.gov
This compound is a critical precursor for the biosynthesis of lipopolysaccharides (LPS) in Gram-negative bacteria. glycodepot.comwikipedia.orgfrontiersin.org LPS molecules, particularly their O-antigen component, often incorporate various unusual sugars, many of which are derived from this compound. wikipedia.orgportlandpress.comresearchgate.netnih.govfrontiersin.orgoup.comresearchgate.net The enzyme dTDP-glucose 4,6-dehydratase (RfbB or RmlB) is a key enzyme in the dTDP-rhamnose biosynthesis pathway, which is crucial for the formation of the LPS O-antigen. frontiersin.orgnih.govportlandpress.comresearchgate.net Mutations in genes encoding enzymes like RfbB and RffG (paralogs of dTDP-glucose 4,6-dehydratase) can lead to altered LPS profiles and affect bacterial morphology, motility, and virulence in pathogens like Salmonella Typhimurium. frontiersin.org The structural diversity of glycans in pathogens, often involving this compound derivatives, is important for host-pathogen interactions and immune evasion. glycodepot.com
In Gram-positive bacteria, this compound is essential for the synthesis of various cell wall polysaccharides. researchgate.netoup.com For instance, L-rhamnose, a common component of cell wall-anchored polysaccharides (CWP) in genera like Streptococcus, Enterococcus, and Lactococcus, is produced via a pathway that starts with this compound. oup.comnih.govbiorxiv.orgnih.gov The dTDP-L-rhamnose biosynthetic pathway, initiated by the conversion of glucose-1-phosphate to this compound by RmlA, is critical for the viability and virulence of many human pathogenic Gram-positive bacteria, including Streptococcus pyogenes and Streptococcus mutans. oup.comnih.govbiorxiv.org Disrupting the biosynthesis of dTDP-L-rhamnose can lead to severe growth and cell division abnormalities. nih.govresearchgate.net
This compound plays a vital role in the biosynthesis of bacterial exopolysaccharides (EPS) and capsular polysaccharides (CPS). glycodepot.comfrontiersin.orgnih.govmdpi.com These carbohydrate polymers can be either covalently associated with the cell surface, forming a capsule, or loosely attached or secreted into the environment. nih.govmdpi.comnih.gov EPSs and CPSs contribute significantly to biofilm formation, protection from environmental stresses, and bacterial survival, virulence, and immune evasion. glycodepot.comnih.govglycodepot.com The synthesis of these complex heteropolysaccharides often requires sugar nucleotide precursors like dTDP-glucose, which are involved in the activation of monosaccharides for polymerization. mdpi.comnih.gov
Table 2: Involvement of this compound in Bacterial Glycan and Glycoconjugate Synthesis
| Glycan/Glycoconjugate Type | Bacterial Species Examples | Role of this compound | Key Enzymes/Pathways | Biological Significance |
| Peptidoglycan (indirect) | Mycobacterium tuberculosis | Precursor for dTDP-L-rhamnose, which forms linker to arabinogalactan. mit.eduoup.comasm.org | RmlA, RmlB, RmlC, RmlD (dTDP-L-rhamnose pathway) asm.org | Essential for cell wall architecture and viability. mit.eduasm.org |
| Glycoproteins (bacterial S-layer) | Thermoanaerobacterium thermosaccharolyticum, Aneurinibacillus thermoaerophilus | Source of 3-amino-6-deoxy sugars (e.g., Quip3NAc, Fucp3NAc). portlandpress.comresearchgate.netnih.gov | RmlA, RmlB, Isomerases, Transaminases, Transacetylases portlandpress.comnih.gov | Cell surface integrity, host interaction. portlandpress.comnih.gov |
| Lipopolysaccharides (LPS) O-antigen | Gram-negative bacteria (e.g., Salmonella Typhimurium, E. coli, Shigella flexneri) | Precursor for various unusual sugars (e.g., L-rhamnose, 3-amino-6-deoxy sugars). glycodepot.comwikipedia.orgfrontiersin.orgoup.comresearchgate.net | dTDP-glucose 4,6-dehydratase (RfbB/RmlB), Rml pathway enzymes. frontiersin.orgnih.govportlandpress.comresearchgate.net | Virulence, immune evasion, outer membrane integrity. glycodepot.comfrontiersin.org |
| Cell Wall Polysaccharides (Gram-Positive) | Streptococcus spp., Enterococcus spp., Lactococcus spp., Bacillus anthracis | Essential for L-rhamnose biosynthesis, a key CWP component. oup.comnih.govbiorxiv.orgnih.gov | RmlA, RmlB, RmlC, RmlD (dTDP-L-rhamnose pathway) oup.comnih.govbiorxiv.org | Cell wall integrity, virulence, protection. oup.comnih.govbiorxiv.org |
| Exopolysaccharides (EPS) & Capsules | Various bacteria, including lactic acid bacteria | Provides glucose residues and precursors for diverse sugar building blocks. glycodepot.commdpi.comnih.gov | Enzymes involved in sugar nucleotide precursor synthesis (e.g., RmlA). mdpi.comnih.gov | Biofilm formation, protection from stress, immune evasion. glycodepot.comnih.govglycodepot.com |
S-layer Glycans
Surface layers, commonly known as S-layers, represent the outermost cell envelope structures found in many bacteria and archaea. These layers are composed of proteins or glycoproteins that possess the unique ability to self-assemble into two-dimensional crystalline arrays, providing a structured display matrix for glycans on the cell surface. Glycosylation is a prevalent post-translational modification observed in S-layer proteins across both Archaea and Bacteria. wikipedia.orgidrblab.net
This compound (PubChem CID: 443210) serves as a fundamental metabolite for the production of various monosaccharides that are integral components of bacterial cell wall polysaccharides. fishersci.ca Derivatives of 3-amino-3,6-dideoxyhexoses, which are synthesized as dTDP-linked sugars from glucose 1-phosphate (PubChem CID: 65533), are specifically incorporated into the glycan moieties of S-layer glycoproteins. fishersci.ca
A notable example is Thermoanaerobacterium thermosaccharolyticum E207-71, which features Quip3NAc (3-acetamido-3,6-dideoxy-α-D-glucose) within its S-layer glycan. The biosynthesis of this specific sugar commences with glucose 1-phosphate, which is then activated by the enzyme glucose-1-phosphate thymidylyltransferase (RmlA) to yield this compound. fishersci.camitoproteome.orgsigmaaldrich.com Similarly, Aneurinibacillus thermoaerophilus L420-91T requires dTDP-3-acetamido-3,6-dideoxy-α-D-galactose (dTDP-Fucp3NAc) for its S-layer production, following a comparable biosynthetic route that also initiates with glucose 1-phosphate and involves this compound. fishersci.casignalchemdx.comnih.gov
The biosynthetic pathway for dTDP-α-D-Quip3NAc is a multi-step enzymatic cascade involving five distinct enzymes: a transferase (RmlA), a dehydratase (RmlB), an isomerase, a transaminase, and a transacetylase. fishersci.camitoproteome.orgsigmaaldrich.com
Interconversion with other Nucleotide Sugars
Nucleotide sugars are the activated forms of monosaccharides, functioning both as glycosyl donors in glycosylation reactions and as crucial intermediates in various nucleotide sugar interconversion pathways. This compound (PubChem CID: 443210) is a key substrate for the enzyme this compound 4,6-dehydratase, also known as RmlB or RfbB.
This enzyme catalyzes a critical conversion: the transformation of this compound into dTDP-4-keto-6-deoxy-D-glucose (PubChem CID: 439292). This reaction represents the first committed step in all known 6-deoxysugar biosynthetic pathways. The enzymatic mechanism involves a series of steps: initially, an oxidation occurs at the C4 position of the glucose moiety, followed by the elimination of a water molecule from the C5 and C6 positions, and finally, a reduction at the C6 position.
This compound 4,6-dehydratase (RmlB/RfbB) is a homodimeric enzyme that requires NAD+ (PubChem CID: 5893) as a coenzyme for its catalytic activity. The product, dTDP-4-keto-6-deoxy-D-glucose, serves as a branching point, leading to the biosynthesis of various other dTDP-sugars and acting as a precursor for nearly all known deoxy-sugar biosynthetic pathways. The enzyme exhibits high specificity for this compound as its substrate.
Detailed research findings have characterized the kinetic parameters of this compound 4,6-dehydratase. For the enzyme from Escherichia coli, the Michaelis constant (Km) for this compound was determined to be 32 μM, with a maximum reaction rate (Vmax) of 335 nmol min-1 (mg protein)-1. Another study involving the enzyme from Streptomyces sp. GERI-155 reported a Km of 427 μM and a Vmax of 0.93 μmoles min−1 μg−1 of protein for this compound.
Table 1: Kinetic Parameters of this compound 4,6-dehydratase
| Enzyme Source | Substrate | Km (μM) | Vmax (nmol min⁻¹ (mg protein)⁻¹) | Vmax (μmoles min⁻¹ μg⁻¹ protein) | Citation |
| Escherichia coli | This compound | 32 | 335 | - | |
| Streptomyces sp. GERI-155 | This compound | 427 | - | 0.93 |
Conversion of this compound to dTDP-D-galactose
dTDP-D-galactose (PubChem CID: 6857679) is a stereoisomer of glucose and a vital nucleotide sugar involved in the biosynthesis of complex carbohydrates. Its synthesis occurs through a series of enzymatic reactions that can originate from D-glucose or D-galactose, ultimately leading to the dTDP-bound form.
While this compound 4,6-dehydratase (RmlB) converts this compound into the intermediate dTDP-4-keto-6-deoxy-D-glucose (PubChem CID: 439292), this keto-intermediate is versatile. Subsequent non-stereospecific reduction of dTDP-4-keto-6-deoxy-D-glucose can yield a mixture of both gluco- and galacto-dTDP-6-deoxypyranoses. This highlights a pathway by which the galactose configuration can be achieved from a glucose precursor.
Furthermore, dTDP-D-galactose has been observed to inhibit the enzymatic turnover of this compound by 4,6-dehydratase, with an inhibition constant (Ki) of 97 μM. This suggests a potential regulatory feedback mechanism within these metabolic pathways. The interconversion between UDP-galactose and UDP-glucose, which proceeds via a 4-keto intermediate catalyzed by UDP-galactose 4-epimerase, provides a mechanistic parallel for how epimerization can occur in nucleotide sugars, potentially involving similar intermediate steps for dTDP-glucose to dTDP-galactose conversion.
Enzymology and Structural Biology of Dtdp D Glucose Converting Enzymes
dTDP-D-glucose 4,6-Dehydratase (RmlB, GerE, DesIV, TDPDH)
This compound 4,6-dehydratase, also known by its aliases such as RmlB, GerE, DesIV, and TDPDH, is the second enzyme in the dTDP-L-rhamnose biosynthetic pathway nih.govmit.eduresearchgate.netuniprot.orgepfl.ch. It catalyzes the conversion of this compound to dTDP-4-keto-6-deoxy-D-glucose, an important intermediate in the synthesis of various unusual sugars mit.eduresearchgate.netuniprot.orgpsu.edursc.orgresearchgate.nethmdb.ca. This enzyme belongs to the short-chain dehydrogenase/reductase (SDR) superfamily, characterized by a conserved Tyr-XXX-Lys catalytic couple and a GlyXGlyXXGly motif nih.govresearchgate.netpsu.edu.
The catalytic action of this compound 4,6-dehydratase proceeds through a complex three-step sequential mechanism: oxidation, dehydration, and reduction mit.eduresearchgate.netuniprot.orgpsu.edursc.orgresearchgate.net. This process transforms this compound into dTDP-4-keto-6-deoxy-D-glucose mit.eduresearchgate.netuniprot.orgpsu.edursc.orgresearchgate.nethmdb.ca.
The reaction initiates with an oxidation step where the enzyme-bound NAD+ cofactor abstracts a hydride from the C4' hydroxyl group of the D-glucose residue of this compound mit.eduresearchgate.netpsu.edursc.orgpdbj.orgacs.orgresearchgate.netrcsb.org. This leads to the formation of a 4-keto intermediate, which remains bound to the enzyme, and the reduction of NAD+ to NADH mit.eduresearchgate.netpsu.edursc.orgpdbj.orgacs.orgresearchgate.netrcsb.org.
Following the oxidation, a dehydration step occurs, involving the elimination of a water molecule from the C-6 position of the sugar moiety mit.eduresearchgate.netpsu.edursc.orgpdbj.orgacs.orgresearchgate.netrcsb.org. Quantum mechanical/molecular mechanical (QM/MM) simulations suggest that this dehydration step prefers a stepwise mechanism rather than a concerted one, involving an enolate intermediate psu.edursc.org. Highly conserved residues such as Glu129 and Asp128 are implicated in this step in some dehydratases like DesIV, with Asp128 potentially acting as a general acid for proton donation to the 6'-hydroxyl group and Glu129 as a general base for proton abstraction at C-5 psu.edursc.orgrcsb.org.
Finally, in the reduction step, the NADH, formed in the initial oxidation, returns a hydride to the C6' atom of the intermediate mit.eduresearchgate.netpsu.edursc.orgpdbj.orgacs.orgresearchgate.netrcsb.org. Concurrently, a proton is spontaneously donated to the C4-keto group, often by a phenolic hydroxyl of an active-site tyrosine residue (e.g., Tyr151 in DesIV), forming an enol sugar psu.edursc.orgrcsb.org. This enol sugar then readily rearranges to yield the more stable dTDP-4-keto-6-deoxy-D-glucose product, while regenerating NAD+ for subsequent catalytic cycles psu.edursc.orgpdbj.orgacs.orgresearchgate.net.
NAD+ is an indispensable and tightly bound coenzyme for the catalytic activity of this compound 4,6-dehydratase researchgate.net. It functions as a redox cofactor, undergoing reversible reduction to NADH during the oxidation step and subsequent reoxidation during the reduction step mit.eduresearchgate.netpsu.edursc.orgpdbj.orgacs.orgresearchgate.netrcsb.org.
Structural and computational studies have revealed that these dehydratase enzymes possess the ability to fine-tune the redox potential of NADH pdbj.orgacs.orgresearchgate.net. This fine-tuning is achieved through conformational changes in the nicotinamide (B372718) ring of the cofactor pdbj.orgacs.orgresearchgate.net. For instance, in the reduced NADH form, the dihydropyridine (B1217469) ring can adopt a boat conformation, contrasting with the flatter conformation observed in native NAD+-bound structures pdbj.orgacs.orgresearchgate.net. The presence of an internal hydrogen bond between the amide NH on the nicotinamide ring and an oxygen atom on a phosphate (B84403) group can stabilize this distorted conformation pdbj.orgacs.org. Furthermore, the hydride donor ability of NADH is influenced by the degree of bending in its ring and may also be modulated by an active-site tyrosine residue (e.g., Tyr 161 in Streptococcus suis RmlB) pdbj.orgacs.orgresearchgate.net.
Proton transfer steps are critical in the catalytic mechanism of this compound 4,6-dehydratase. Specific amino acid residues in the active site act as proton transfer mediating bases. Based on comparisons with UDP-D-glucose epimerase, His-79 and His-300 have been proposed as key bases in the active site domain of this compound 4,6-dehydratase researchgate.netkoreascience.krresearchgate.net. Mutagenesis studies have provided experimental evidence for their involvement; for example, the H79L mutant (histidine to leucine (B10760876) at position 79) resulted in an inactive protein, underscoring the critical role of His-79 in the reaction mechanism koreascience.krresearchgate.net. In the context of DesIV, Asp128 and Glu129 are also identified as crucial residues, with Asp128 potentially acting as a general acid and Glu129 as a general base during the dehydration step rcsb.org.
A notable characteristic of this compound 4,6-dehydratase is its remarkable stereochemical convergence researchgate.netkoreascience.krresearchgate.net. The enzyme facilitates a unique intramolecular inversion of configuration during the reaction researchgate.netkoreascience.krresearchgate.net. Specifically, the displacement of the C-6 hydroxyl group by a C-4 hydrogen proceeds intramolecularly with an inversion of configuration at the C-6 position researchgate.netkoreascience.krresearchgate.net. This precise stereochemical control is fundamental to the biosynthesis of the specific 6-deoxysugars.
This compound 4,6-dehydratase (RmlB) typically functions as a homodimer, with monomer association primarily occurring through hydrophobic interactions via a four-helix bundle nih.govresearchgate.net. Each monomer exhibits an alpha/beta (α/β) structure, which is divided into two distinct domains nih.govresearchgate.netproteopedia.org.
The larger N-terminal domain is responsible for binding the nucleotide cofactor, NAD+, and features a classic Rossmann fold, consisting of a seven-stranded beta-sheet surrounded by alpha-helices nih.govresearchgate.netproteopedia.org. The smaller C-terminal domain is specialized for binding the sugar substrate, this compound, and is composed of four beta-strands and six alpha-helices nih.govresearchgate.netproteopedia.org. These two domains converge to form a cavity within the enzyme, which houses the active site nih.govresearchgate.net.
Crystal structures of RmlB from various organisms, such as Salmonella enterica serovar Typhimurium and Streptococcus suis, have been determined at high resolutions (e.g., 1.8 Å to 2.47 Å), providing detailed insights into the enzyme's architecture and active site nih.govresearchgate.netpdbj.orgacs.orgresearchgate.netrcsb.orgrcsb.org. These structural analyses confirm the highly conserved nature of the active sites across different RmlB enzymes rcsb.org. Key active site residues, including a Tyr-XXX-Lys catalytic couple (e.g., Tyr167 and Lys171 in Salmonella enterica RmlB) and a GlyXGlyXXGly motif at the N-terminus, are characteristic of its membership in the SDR superfamily nih.govresearchgate.net.
Enzyme dynamics are also crucial for the catalytic cycle. Structural studies suggest that the substrate is required to move within the active site to complete the catalytic cycle, and this movement is driven by the elimination of water rcsb.org. Furthermore, the conformational flexibility of the NAD+ cofactor, particularly the adoption of a boat conformation by the dihydropyridine ring of NADH, demonstrates the dynamic nature of the enzyme-cofactor interaction and its role in fine-tuning redox potential pdbj.orgacs.orgresearchgate.net.
Enzyme Structure and Dynamics
Rossmann Fold and Alpha/Beta Structural Characteristics
Each monomer of dTDP-glucose 4,6-dehydratase exhibits an alpha/beta (α/β) structural classification. wikipedia.orgnih.govwikipedia.orgwikipedia.orgwikimedia.orgfishersci.seuni.lu A prominent feature within the N-terminal domain of these enzymes is the Rossmann fold. guidetopharmacology.orgfishersci.sewikidata.orgfishersci.cawikimedia.orguni.lu The Rossmann fold is a common tertiary structural motif found in proteins that bind nucleotides, such as NAD(P)+, and is characterized by a six-stranded parallel beta-sheet surrounded by alpha-helices, forming a three-layered sandwich architecture. wikimedia.orgguidetopharmacology.org The initial beta-alpha-beta (βαβ) segment of the Rossmann fold is highly conserved and is in contact with the ADP portion of dinucleotides. guidetopharmacology.org
Functional Segregation of N-terminal and C-terminal Domains
The monomeric unit of dTDP-glucose 4,6-dehydratase is typically divided into two distinct functional domains. wikipedia.orgnih.govwikipedia.orgwikipedia.orgwikimedia.orgfishersci.seuni.luwikidata.org The larger N-terminal domain is primarily responsible for binding the nucleotide cofactor, NAD+. wikipedia.orgnih.govwikipedia.orgwikipedia.orgwikimedia.orgfishersci.seuni.luwikidata.orgfishersci.cawikimedia.org This domain usually consists of a seven-stranded beta-sheet surrounded by alpha-helices. nih.govwikipedia.orgwikipedia.org In contrast, the smaller C-terminal domain is dedicated to binding the sugar substrate, this compound. wikipedia.orgnih.govwikipedia.orgwikipedia.orgwikimedia.orgfishersci.seuni.luwikidata.orgwikimedia.org This C-terminal domain commonly contains four beta-strands and six alpha-helices. nih.govwikipedia.orgwikipedia.org The interface between these two domains forms a cavity where the active site is located. nih.govwikipedia.orgwikipedia.orgfishersci.se
Characterization of Active Site and Conserved Catalytic Motifs
dTDP-glucose 4,6-dehydratase belongs to the short-chain dehydrogenase/reductase (SDR) superfamily. wikipedia.orgnih.govwikipedia.orgwikipedia.orgwikimedia.orgfishersci.sefishersci.cawikimedia.orgwikipedia.orgnih.gov A hallmark of this family, and present in RmlB, is the highly conserved active site featuring a Tyr-X-X-X-Lys catalytic couple. wikipedia.orgnih.govwikipedia.orgwikipedia.orgwikimedia.orgfishersci.sefishersci.cawikipedia.orgnih.gov Specific residues identified as crucial for catalysis include Tyr167 and Lys171 (in Salmonella enterica serovar Typhimurium RmlB), which form this catalytic pair. wikipedia.orgnih.govwikipedia.orgwikipedia.orgwikimedia.org Other important residues, such as Thr133, Asp135, and Glu136 (in Escherichia coli), have been implicated in the catalytic mechanism, with Tyr often acting as a general base to abstract a proton. wikipedia.orgnih.govctpharma.com.trwikipedia.orgnih.gov Additionally, the Gly-X-Gly-X-X-Gly motif is found at the N-terminus, characteristic of many SDR enzymes. wikipedia.orgnih.govwikipedia.orgwikipedia.orgwikimedia.orgfishersci.senih.govuni.lu This motif is associated with cofactor binding. nih.gov
Details of Cofactor Binding Site
The enzyme dTDP-glucose 4,6-dehydratase requires NAD+ as a tightly bound coenzyme for its catalytic activity. nih.govnih.govwikipedia.orgwikipedia.orgwikipedia.orgguidetopharmacology.orgwikimedia.orgfishersci.seuni.lufishersci.canih.gov The NAD+ binding site is primarily located within the N-terminal Rossmann fold domain. wikidata.orgfishersci.cawikimedia.orgnih.gov Studies have shown that the enzyme exhibits high affinity for NAD+. wikipedia.org The binding of the cofactor is essential, as negligible enzyme activity is observed in its absence. fishersci.ca The active site itself encompasses both the NAD+ binding region and the this compound binding regions. wikipedia.orgnih.govwikimedia.org
Substrate-Induced Conformational Changes
Conformational adjustments are necessary for the catalytic cycle of dTDP-glucose 4,6-dehydratase. Upon binding of the this compound substrate, structural movements primarily occur within the C-terminal region and the active site. This dynamic nature allows the enzyme to accommodate the substrate and facilitate the multi-step reaction mechanism, which involves oxidation, dehydration, and reduction. uni.luwikipedia.org
Substrate Specificity and Kinetic Parameters
dTDP-glucose 4,6-dehydratase typically exhibits high specificity for this compound as its substrate. nih.govwikipedia.orgamdb.online Other nucleotide sugars such as ADP-glucose, ADP-mannose, GDP-mannose, UDP-glucose, or UDP-galactose are generally not utilized as substrates. fishersci.ca However, some studies have explored the enzyme's activity with substrate analogs. For instance, dTDP-galactose has been shown to bind to the enzyme but is not converted to product, acting as an inhibitor. nih.gov Non-natural substrates like dTDP-3-deoxyglucose and dTDP-3-azido-3-deoxyglucose have also been tested, showing Michaelis-Menten kinetics and yielding their respective 6-deoxy-4-keto compounds. amdb.online
Kinetic parameters (Km and Vmax) for dTDP-glucose 4,6-dehydratase vary depending on the source organism and experimental conditions. Below is a table summarizing some reported values:
Table 1: Kinetic Parameters for this compound 4,6-dehydratase
| Enzyme Source (Organism) | Substrate (or Cofactor) | Km (µM) | Vmax (nmol min⁻¹ (mg protein)⁻¹ or µmol min⁻¹ µg⁻¹) | Reference |
| Streptomyces sp. C5 | This compound | 31.3 | 309 nmol min⁻¹ (mg protein)⁻¹ | fishersci.cametabolomicsworkbench.org |
| Streptomyces sp. C5 | NAD+ | 19.2 | - | fishersci.ca |
| Streptomyces peucetius | This compound | 34.7 | 201 nmol min⁻¹ (mg protein)⁻¹ | fishersci.cametabolomicsworkbench.org |
| Streptomyces peucetius | NAD+ | 20.1 | 180 nmol min⁻¹ (mg protein)⁻¹ | fishersci.ca |
| Streptomyces sp. GERI-155 | This compound | 32 | 335 nmol min⁻¹ (mg protein)⁻¹ | wikipedia.orgmetabolomicsworkbench.org |
| E. coli | This compound | 70 | 20-fold higher than Streptomyces enzyme | wikipedia.org |
| E. coli B | dTDP-3-deoxyglucose | 200 | 130 µmol/h mg | amdb.online |
| E. coli B | dTDP-3-azido-3-deoxyglucose | 300 | 90 µmol/h mg | amdb.online |
| S. enterica serovar Typhimurium | This compound | 427 | 0.93 µmoles min⁻¹ µg⁻¹ | nih.gov |
| S. enterica serovar Typhimurium | This compound | 32 | 335 nmol min⁻¹ (mg protein)⁻¹ | nih.gov |
dTTP and dTDP have been identified as strong inhibitors of dTDP-glucose 4,6-dehydratase. nih.govwikipedia.orgfishersci.ca
Determination and Analysis of Michaelis-Menten Kinetics (Km, Vmax, kcat)
Kinetic characterization of this compound converting enzymes provides quantitative insights into their catalytic efficiency and substrate affinity. Michaelis-Menten parameters such as Km (Michaelis constant) and Vmax (maximum reaction rate) are commonly determined.
For this compound 4,6-dehydratase (GerE) from Streptomyces sp. GERI-155, the Km for this compound was found to be 32 µM, with a Vmax of 335 nmol min⁻¹ (mg protein)⁻¹ fishersci.nluni.lu. Another well-studied enzyme, this compound 4,6-dehydratase (RmlB) from Salmonella enterica serovar Typhimurium, exhibits a Km of 427 µM and a Vmax of 0.93 µmoles min⁻¹ µg⁻¹ of protein for this compound uni.lu. It is important to note the different units for Vmax, which indicate significantly different catalytic rates per unit of enzyme mass. Comparative analysis showed that the average Km for this compound 4,6-dehydratases from Streptomyces species was approximately 32 µM, while the E. coli-derived enzyme had a Km of 70 µM. Furthermore, the Vmax value for the E. coli-derived enzyme was reported to be 20-fold higher than that for the Streptomyces-derived enzyme fishersci.nl. These variations in kinetic parameters reflect adaptations to different physiological conditions and metabolic demands in various bacterial species.
Table 2: Michaelis-Menten Kinetic Parameters for this compound Converting Enzymes
| Enzyme Source | Enzyme Name / Type | Substrate | Km (µM) | Vmax (Units) | Citation |
| Streptomyces sp. GERI-155 | GerE (4,6-dehydratase) | This compound | 32 | 335 nmol min⁻¹ (mg protein)⁻¹ | fishersci.nluni.lu |
| Salmonella enterica serovar Typhimurium | RmlB (4,6-dehydratase) | This compound | 427 | 0.93 µmoles min⁻¹ µg⁻¹ (protein) | uni.lu |
| E. coli | 4,6-dehydratase (general) | This compound | 70 | ~20x higher than Streptomyces enzyme | fishersci.nl |
| E. coli B | Native this compound-4,6-dehydratase | dTDP-3-deoxyglucose | 200 | 130 µmol/h/mg | nih.gov |
| E. coli B | Native this compound-4,6-dehydratase | dTDP-3-azido-3-deoxyglucose | 300 | 90 µmol/h/mg | nih.gov |
Nucleotide Inhibition Profiles (e.g., dTTP, dTDP, dTMP)
The activity of this compound converting enzymes can be modulated by various nucleotide molecules, often serving as feedback inhibitors to regulate deoxysugar biosynthesis pathways.
Studies on this compound 4,6-dehydratase (GerE) from Streptomyces sp. GERI-155 revealed that both dTTP and dTDP act as strong inhibitors of the enzyme fishersci.nluni.lu. At a concentration of 2 mM, dTDP reduced the enzyme activity to 10% of the control, while dTTP resulted in 50% of the control activity fishersci.nluni.lu. This indicates a more potent inhibitory effect by dTDP compared to dTTP. Similar observations were made for this compound 4,6-dehydratases from other Streptomyces species; for instance, 2 mM dTDP inhibited enzyme activity to 38% in Streptomyces sp. C5, 42% in Streptomyces peucetius, and 15% in Streptomyces antibioticus fishersci.nl. While dTMP was also tested, specific inhibition data for it were not detailed in the provided search results, only that dTTP and dTDP were strong inhibitors fishersci.nluni.lu. Such inhibition profiles are crucial for understanding the regulatory mechanisms of deoxysugar synthesis within bacterial cells.
Table 3: Nucleotide Inhibition of this compound 4,6-Dehydratase
| Enzyme Source | Inhibitor | Concentration (mM) | Remaining Activity (% of Control) | Citation |
| Streptomyces sp. GERI-155 (GerE) | dTDP | 2 | 10 | fishersci.nluni.lu |
| Streptomyces sp. GERI-155 (GerE) | dTTP | 2 | 50 | fishersci.nluni.lu |
| Streptomyces sp. C5 | dTDP | 2 | 38 | fishersci.nl |
| Streptomyces peucetius | dTDP | 2 | 42 | fishersci.nl |
| Streptomyces antibioticus | dTDP | 2 | 15 | fishersci.nl |
Utilization of Non-natural Substrates
The ability of this compound converting enzymes to process non-natural substrates is of significant interest for synthetic biology and the generation of novel sugar derivatives. While some enzymes in the dTDP-sugar biosynthetic pathways, particularly nucleotidyltransferases like RmlA, are known for their promiscuity towards various sugar-1-phosphates and nucleotide triphosphates, the substrate tolerance of downstream enzymes like this compound 4,6-dehydratase (RmlB) is generally more limited acs.orgresearchgate.netresearchgate.net.
Despite this, certain this compound converting enzymes have been shown to accept modified substrates. For example, the native this compound-4,6-dehydratase from wild-type E. coli B can utilize dTDP-3-deoxyglucose and dTDP-3-azido-3-deoxyglucose as substrates nih.gov. These non-natural substrates are converted into their respective 6-deoxy-4-keto compounds: dTDP-3,6-dideoxy-α-D-erythro-hexopyran-4-ulose and dTDP-3-azido-3,6-dideoxy-α-D-xylo-hexopyran-4-ulose nih.gov. Kinetic analysis for these non-natural substrates revealed a Km of 200 µM and a Vmax of 130 µmol/h/mg for dTDP-3-deoxyglucose, and a Km of 300 µM and a Vmax of 90 µmol/h/mg for dTDP-3-azido-3-deoxyglucose nih.gov. These findings demonstrate the potential for chemo-enzymatic synthesis of artificial deoxysugars using these enzymes. Furthermore, enzymatic synthesis methods have been developed for various "unnatural" TDP-activated deoxysugar intermediates, opening avenues for expanding the diversity of glycan libraries nih.gov.
Other Key Enzymes in Deoxysugar Biosynthesis Pathways Acting on this compound Derivatives
This compound is the starting point for a cascade of enzymatic reactions that lead to the biosynthesis of numerous deoxysugars. Following the initial dehydration of this compound, the resulting intermediates undergo further modifications, often involving epimerization and reduction steps catalyzed by other specialized enzymes.
dTDP-4-oxo-6-deoxyglucose Reductase (GerK1, Fcd, RmlD)
The product of this compound 4,6-dehydratase (RmlB) is dTDP-4-oxo-6-deoxy-D-glucose (also known as dTDP-6-deoxy-D-xylo-4-hexulose), a crucial intermediate in the biosynthesis of various deoxysugars, including dTDP-L-rhamnose uni.luuniprot.orgmitoproteome.orgsystemsbiology.net. This intermediate then typically undergoes reduction at the C4 position.
Several enzymes catalyze this C4 reduction, often belonging to the reductase/epimerase/dehydrogenase (RED) protein superfamily guidetopharmacology.orgnih.gov. Prominent examples include:
RmlD (dTDP-4-dehydrorhamnose reductase) : This enzyme is part of the RmlABCD pathway in bacteria for dTDP-L-rhamnose biosynthesis. It catalyzes the NAD(P)H-dependent reduction of dTDP-4-keto-rhamnose (or dTDP-6-deoxy-L-lyxo-4-hexulose), which is the product of RmlC (an epimerase acting on dTDP-4-oxo-6-deoxy-D-glucose), to yield dTDP-L-rhamnose guidetopharmacology.orgmitoproteome.orgsystemsbiology.netuni.lu.
GerK1 (dTDP-4-keto-6-deoxyglucose reductase) : Found in Streptomyces, GerK1 acts on dTDP-4-keto-6-deoxyglucose, utilizing NADH to reduce the 4-carbonyl carbon group and form a hydroxyl group at C4, leading to the production of dTDP-6-deoxy-D-allose nih.govresearchgate.net.
Fcd (dTDP-4-dehydro-6-deoxyglucose reductase) : An example like Fcf1 from E. coli catalyzes the reduction of dTDP-4-dehydro-6-deoxy-D-glucose to dTDP-D-fucopyranose uniprot.org.
These reductases are vital for generating the diverse structural variations observed in deoxysugars by controlling the stereochemistry at the C4 position.
Stereospecific Reduction at C4 Position
The reduction of the C4 keto group in dTDP-4-oxo-6-deoxyglucose derivatives is a highly stereospecific process, meaning the enzyme dictates the precise orientation of the newly formed hydroxyl group. This stereochemical control is fundamental to the structural diversity of deoxysugars.
For instance, GerK1 (dTDP-4-keto-6-deoxyglucose reductase) from Streptomyces species catalyzes the stereospecific transfer of protons from NADH to the C4 of dTDP-4-keto-6-deoxyglucose, resulting in the formation of dTDP-6-deoxy-D-allose nih.govresearchgate.netnih.gov. The stereochemistry of the product, dTDP-6-deoxy-D-allose, has been confirmed through nuclear magnetic resonance (NMR) analysis nih.gov. Similarly, dTDP-4-dehydro-6-deoxy-D-glucose reductases, such as Fcf1 from E. coli, are responsible for the stereospecific reduction of the C-4 keto group to produce dTDP-D-fucopyranose uniprot.org.
A clear demonstration of this stereospecificity is observed with two distinct dTDP-6-deoxy-L-lyxo-4-hexulose reductases identified in Actinobacillus actinomycetemcomitans. Although both enzymes act on the same substrate, dTDP-6-deoxy-L-lyxo-4-hexulose, one produces dTDP-6-deoxy-L-talose, while the other yields dTDP-L-rhamnose nih.govresearchgate.net. This highlights how different reductases, despite acting on the identical intermediate, precisely control the stereochemistry at the C4 position, thereby leading to distinct deoxysugar products.
Cofactor Utilization (e.g., NADH)
Enzymes involved in the conversion of this compound often utilize cofactors to facilitate their reactions. A prominent example is dTDP-glucose 4,6-dehydratase (RmlB), which plays a key role in the dTDP-L-rhamnose biosynthetic pathway. RmlB is a dimeric protein that employs the tightly bound coenzyme NAD for transiently oxidizing the substrate, thereby activating it for the subsequent dehydration step. wikipedia.orgproteopedia.org During this process, NAD abstracts a hydride from the C4' atom of dTDP-glucose, forming NADH. nih.govacs.org Following the elimination of water, the hydride is then transferred back to the C6' atom of dTDP-4-keto-5,6-glucosene, regenerating NAD. nih.govacs.org This reversible conversion highlights the critical role of NAD/NADH in the redox reactions catalyzed by such dehydratases. wikipedia.orgnih.govacs.org
The catalytic cycle of dTDP-glucose 4,6-dehydratase involves three sequential chemical steps: oxidation, dehydration, and reduction. rsc.org The oxidation step proceeds via a concerted asynchronous mechanism where hydride transfer lags behind proton transfer. rsc.org The dehydration step is stepwise and involves an enolate intermediate, with conserved residues like Glu129 and Asp128 being crucial. rsc.org In the reduction step, NADH donates a hydride to the glycosyl C6, and a tyrosine residue (Tyr151) donates a proton to the C4-keto group, forming an enol sugar that subsequently tautomerizes to the more stable dTDP-4-keto-6-deoxyglucose. rsc.org
dTDP-4-dehydro-6-deoxy-D-glucose 3,5-Epimerase (RmlC)
dTDP-4-dehydro-6-deoxy-D-glucose 3,5-epimerase, also known as RmlC (EC 5.1.3.13), is the third enzyme in the dTDP-L-rhamnose biosynthetic pathway. nih.govproteopedia.orgfrontiersin.org This enzyme catalyzes the epimerization of the C3' and C5' positions of dTDP-6-deoxy-D-xylo-4-hexulose (which is dTDP-4-dehydro-6-deoxy-D-glucose), leading to the formation of dTDP-6-deoxy-L-lyxo-4-hexulose (dTDP-4-keto-rhamnose). nih.govproteopedia.orguniprot.org Unlike some other enzymes in deoxysugar biosynthesis, RmlC does not require an external cofactor. nih.gov
RmlC is essential for the viability and virulence of many pathogenic bacteria, including Streptococcus pyogenes, Streptococcus mutans, and Mycobacterium tuberculosis, as dTDP-L-rhamnose is a critical component of their cell walls. wikipedia.orgresearchgate.net Its importance in bacterial cell wall synthesis makes RmlC a validated target for antibacterial drug development. nih.govproteopedia.org Structural studies have revealed that RmlC is a relatively small protein (approximately 22 kDa) that performs four stereospecific proton transfers and induces a significant conformational change in its substrate during catalysis. nih.gov
Double Epimerization Catalytic Mechanism
The catalytic mechanism of RmlC involves a double epimerization at the C3' and C5' positions of dTDP-6-deoxy-D-xylo-4-hexulose. nih.govuniprot.org This process is proposed to occur through an intermediate with an unusual twist-boat conformation. nih.gov Despite its small size, RmlC is highly efficient in catalyzing these complex stereochemical inversions. nih.gov Research indicates that proton exchange is faster at the 3'' position than at the 5'' position in some RmlC orthologues. researchgate.net The active site of RmlC contains a catalytic dyad, such as His-64 and Asp-172, which are involved in binding dTDP and facilitating the epimerization. researchgate.net
dTDP-4-amino-4,6-dideoxy-D-glucose Transaminase (EC 2.6.1.33)
dTDP-4-amino-4,6-dideoxy-D-glucose transaminase (EC 2.6.1.33) is an enzyme belonging to the family of transferases, specifically transaminases, which transfer nitrogenous groups. wikipedia.orgexpasy.org This enzyme plays a crucial role in the biosynthesis of various bacterial cell wall components and antibiotics, such as desosamine, a sugar found in macrolide antibiotics like erythromycin (B1671065) and vancomycin. ontosight.ainih.govebi.ac.ukebi.ac.uk
Substrate and Product Relationships
The dTDP-4-amino-4,6-dideoxy-D-glucose transaminase catalyzes a reversible chemical reaction. Its two substrates are dTDP-4-amino-4,6-dideoxy-D-glucose and 2-oxoglutarate. wikipedia.orgexpasy.orgqmul.ac.ukgenome.jp The enzyme then yields two products: dTDP-4-dehydro-6-deoxy-D-glucose and L-glutamate. wikipedia.orgexpasy.orgqmul.ac.ukgenome.jp This reaction represents a key step in introducing an amino group at the C4 position of the sugar moiety. ontosight.ai
The systematic name for this enzyme class is dTDP-4-amino-4,6-dideoxy-α-D-glucose:2-oxoglutarate aminotransferase. wikipedia.orgqmul.ac.uk
Table 1: Substrate and Product Relationship of EC 2.6.1.33
| Role | Compound |
| Substrate | dTDP-4-amino-4,6-dideoxy-α-D-glucose |
| Substrate | 2-oxoglutarate |
| Product | dTDP-4-dehydro-6-deoxy-α-D-glucose |
| Product | L-glutamate |
Role of Pyridoxal (B1214274) Phosphate Cofactor
dTDP-4-amino-4,6-dideoxy-D-glucose transaminase is a pyridoxal-phosphate (PLP) protein, meaning it employs pyridoxal phosphate as a crucial cofactor. wikipedia.orgwikipedia.orgqmul.ac.ukgenome.jpcreative-enzymes.com PLP, a derivative of Vitamin B6, is essential for all transamination reactions. wikipedia.orgwikipedia.org
The mechanism of PLP-dependent transaminases involves the formation of a Schiff base linkage. The aldehyde group of PLP forms an internal aldimine with the ε-amino group of a specific lysine (B10760008) residue within the enzyme's active site. wikipedia.orgwikipedia.orgebi.ac.uk The α-amino group of the amino acid substrate (in this case, dTDP-4-amino-4,6-dideoxy-D-glucose) then displaces the lysine residue, forming an external aldimine. wikipedia.orgwikipedia.orgebi.ac.uk This external aldimine is central to the coenzyme's activity, allowing for the transfer of the amino group. wikipedia.org The PLP cofactor facilitates the delocalization of charge onto its pyridinium (B92312) ring, which is crucial for the 1,3 prototropic shift that converts the aldimine into a ketimine intermediate. wikipedia.orgebi.ac.uknih.gov This ketimine is then hydrolyzed to form pyridoxamine (B1203002) phosphate (PMP) and an α-keto acid. wikipedia.orgwikipedia.orgebi.ac.uk In the second half of the reaction, the amino group from PMP is transferred to a different α-keto acid (2-oxoglutarate), regenerating PLP and forming the new amino acid (L-glutamate). wikipedia.orgwikipedia.org
Characterization of this compound 2,3-dehydratases
While the provided outline specifically mentions "this compound 2,3-dehydratases" and a citation uniprot.org, the search results primarily yield information on dTDP-glucose 4,6-dehydratases (like RmlB) and dTDP-4-amino-4,6-dideoxy-D-glucose ammonia-lyase (DesII), which is an EC 4.3.1.30 enzyme.
DesII (dTDP-4-amino-4,6-dideoxy-D-glucose ammonia-lyase) is involved in the biosynthesis of dTDP-α-D-desosamine, a sugar found in macrolide antibiotics. ebi.ac.ukuniprot.org This enzyme catalyzes the SAM-dependent deamination of dTDP-4-amino-4,6-dideoxyglucose (dTDP-viosamine) to yield dTDP-3-keto-4,6-deoxyglucose. uniprot.org The reaction mechanism involves an electron transfer from a [4Fe-4S] cluster to S-adenosyl-L-methionine (SAM), leading to the formation of a radical that attacks the sugar substrate. uniprot.org DesII can act as either a deaminase or a dehydrogenase depending on the nature of its dTDP-sugar substrate. ebi.ac.uk
Although the direct search for "this compound 2,3-dehydratases" did not yield specific enzymes with that precise EC number or common name in the provided snippets, the information on DesII provides insight into other types of dehydratase/lyase activities acting on dTDP-sugar derivatives, which are crucial for generating diverse deoxysugars.
Biological and Biomedical Significance
Role in Secondary Metabolite Biosynthesis
dTDP-D-glucose is a fundamental building block in the biosynthesis of numerous secondary metabolites, particularly those containing deoxy or dideoxyhexose moieties. wikipedia.orgoup.com These unusual sugars are often critical for the biological activity of these compounds. jmb.or.kracs.org
The biosynthesis of many antibiotics relies on the initial conversion of glucose-1-phosphate to this compound, followed by a series of enzymatic transformations to generate specific deoxysugars. oup.comjmb.or.kroup.com
Erythromycin (B1671065) : The biosynthesis of deoxysugars like D-mycaminose, a component of erythromycin, starts from this compound. jmb.or.krnih.govontosight.ai
Oleandomycin (B1677203) : dTDP-4-oxo-2,6-dideoxy-D-glucose 4-ketoreductase, an enzyme crucial for deoxy sugar biosynthesis, plays a significant role in the production of antibiotics like oleandomycin. ontosight.ai Genes from the oleandomycin biosynthetic gene cluster are involved in the biosynthesis of dTDP-L-oleandrose. caister.com
Tylosin : this compound is the initial substrate for the biosynthesis of the deoxyhexose sugars of tylosin, a macrolide antibiotic produced by Streptomyces fradiae. oup.comnih.gov The enzyme this compound 4,6-dehydratase (TylA2) is involved in converting this compound to dTDP-4-keto-6-deoxy-D-glucose, a common intermediate. oup.comnih.gov
Streptomycin : The streptose (B1236354) moiety of streptomycin, an aminocyclitol-aminoglycoside antibiotic produced by Streptomyces griseus, is made from D-glucose via a dTDP-glucose pathway. genome.jpuniprot.orguniprot.org
Kanamycin : While not explicitly detailed in the provided snippets for kanamycin, it is an aminoglycoside antibiotic, and many aminoglycosides incorporate deoxysugars, suggesting a potential role for this compound.
Mithramycin : this compound is a precursor for the deoxysugars D-olivose, D-oliose, and D-mycarose, which are components of the antitumor polyketide mithramycin. oup.comresearchgate.netresearchgate.netnih.govnih.gov The enzyme MtmC is involved in the biosynthesis of D-mycarose and D-olivose from dTDP-4-keto-2,6-dideoxy-D-glucose. researchgate.netnih.gov
Granaticin : D-olivose and D-oliose, derived from this compound, are present in granaticin. nih.gov
Ossamycin : Ossamycin is a macrocyclic polyketide, and many such compounds feature deoxysugars, implying a role for this compound in their biosynthesis. wikipedia.orgbindingdb.orgnih.govctdbase.org
Urdamycin : The biosynthesis of D-olivose and L-rhodinose, sugar components of urdamycin A, starts from this compound. nih.govnih.govnih.govnih.govmetabolomicsworkbench.orgctdbase.orggenome.jpasm.org dTDP-4-keto-2,6-dideoxy-D-glucose is a central intermediate in the biosynthesis of these sugars. nih.gov
Spinosyn : Spinosyns are macrolide antibiotics that contain deoxyhexose sugars, indicating a likely involvement of this compound in their biosynthetic pathways.
Table: Antibiotics and their this compound Derived Sugar Components
| Antibiotic | Derived Deoxysugar(s) | Source Organism (Example) |
| Erythromycin | D-mycaminose | Saccharopolyspora erythraea |
| Oleandomycin | L-oleandrose | Streptomyces antibioticus |
| Tylosin | Mycaminose, Mycinose (B1239270), D-desosamine | Streptomyces fradiae |
| Streptomycin | Streptose | Streptomyces griseus |
| Mithramycin | D-olivose, D-oliose, D-mycarose | Streptomyces argillaceus |
| Granaticin | D-olivose, D-oliose | Streptomyces violaceoruber |
| Urdamycin | D-olivose, L-rhodinose | Streptomyces fradiae |
| Ossamycin | Deoxysugars (specific types not detailed in snippets, but common in macrocyclic polyketides) | Streptomyces hygroscopicus |
| Spinosyn | Deoxyhexose sugars (specific types not detailed in snippets) | Saccharopolyspora spinosa |
Advanced Research Approaches and Biotechnological Applications
Chemo-Enzymatic Synthesis and Analog Production
Combining chemical strategies with biocatalysis offers a powerful approach for creating complex sugar molecules that are otherwise difficult to synthesize. This hybrid methodology harnesses the specificity of enzymes and the versatility of chemical reactions to produce a wide array of both natural and artificial sugar derivatives.
The chemo-enzymatic approach has been successfully employed for the synthesis of various dTDP-activated deoxyhexoses. By utilizing the flexible substrate spectrum of recombinant enzymes from the dTDP-β-L-rhamnose biosynthetic pathway found in Salmonella enterica, researchers have been able to produce dTDP-activated 2,6-dideoxysugars. nih.gov This strategy has yielded significant quantities of compounds like dTDP-2-deoxy-α-D-glucose. nih.gov The process often involves an initial enzymatic synthesis followed by chemical modification steps. For instance, the key intermediate dTDP-2,6-dideoxy-4-keto-α-D-glucose can be chemically reduced to yield dTDP-2,6-dideoxy-α-D-arabino-hexose (dTDP-α-D-olivose). nih.gov These synthesized nucleotide deoxysugars are invaluable as they serve as donor substrates for glycosyltransferases, which are crucial for the biosynthesis of polyketides and other antibiotic drugs. nih.gov Their availability facilitates the in vitro study of these enzymes and opens possibilities for generating novel hybrid antibiotics through combinatorial biosynthesis. nih.govgeorgefox.edu
Table 1: Examples of Chemo-Enzymatically Synthesized dTDP-Deoxy Sugar Analogs
| Compound | Synthesis Scale | Precursor/Intermediate | Source Organism for Enzymes | Potential Application |
|---|---|---|---|---|
| dTDP-2-deoxy-α-D-glucose | 40-60 mg | dTDP-D-glucose | Salmonella enterica | Substrate for glycosyltransferases |
| dTDP-2,6-dideoxy-4-keto-α-D-glucose | 40-60 mg | This compound | Salmonella enterica | Intermediate for other deoxysugars |
| dTDP-β-L-olivose | 30 mg | dTDP-2,6-dideoxy-4-keto-α-D-glucose | Salmonella enterica | Donor substrate for polyketide synthesis |
Enzyme Engineering and Optimization Strategies
To improve the efficiency and economic viability of producing this compound and its derivatives, significant research has focused on engineering the enzymes involved in their biosynthetic pathways.
Site-directed mutagenesis is a powerful molecular biology technique used to introduce specific changes into the amino acid sequence of a protein. idtdna.com This method is instrumental in studying enzyme mechanisms by altering key residues within the active site and observing the effects on catalytic activity and stability. researchgate.netnih.gov In the context of the dTDP-L-rhamnose biosynthetic pathway, which originates from this compound, structural data for all four enzymes (RmlA, RmlB, RmlC, and RmlD) have been obtained. researchgate.net This structural information has guided site-directed mutagenesis studies aimed at testing mechanistic hypotheses related to nucleotide condensation, dehydrogenase activity, and epimerization. researchgate.net By creating specific mutations, researchers can probe the function of individual amino acids, leading to a deeper understanding of the catalytic processes and potentially engineering enzymes with enhanced properties. researcher.life
For large-scale industrial applications, the reusability and stability of enzymes are paramount. Enzyme immobilization, which confines enzymes to a solid support material, addresses these challenges by enhancing resistance to environmental changes and allowing for easy recovery and recycling. nih.govscienceopen.com
One successful application of this technique is the immobilization of this compound 4,6-dehydratase from Salmonella enterica. The enzyme was covalently bound to cyanogen (B1215507) bromide-activated Sepharose, a common support material. jmb.or.krkoreascience.kr This process achieved a maximum immobilization efficiency of 80.03%. jmb.or.krkoreascience.kr The resulting immobilized enzyme demonstrated high stability and reusability, maintaining an average conversion rate of 78.4% for up to 120 hours of repeated use. jmb.or.krkoreascience.kr Such high stability and efficiency make immobilized enzyme systems highly promising for the commercial production of dTDP-4-keto-6-deoxy-D-glucose. jmb.or.kr
Table 2: Overview of Enzyme Immobilization Techniques
| Technique | Description | Binding Force | Reversibility | Common Supports |
|---|---|---|---|---|
| Adsorption | Enzyme is physically adsorbed onto the surface of a carrier. | Weak forces (e.g., van der Waals, hydrogen bonds, ionic bonds). | Reversible | Activated carbon, alumina, ion-exchange resins. nih.gov |
| Covalent Binding | Enzyme is attached to the support via strong covalent bonds. | Strong covalent bonds. | Irreversible | Porous silica, agarose, polyacrylamide. nih.govresearchgate.net |
| Entrapment | Enzyme is physically confined within a porous matrix or fiber network. | No direct binding; physical confinement. | Irreversible | Alginate beads, polyacrylamide gels, mesoporous silica. researchgate.netmdpi.com |
| Encapsulation | Enzyme is enclosed within a semi-permeable membrane. | No direct binding; enclosed in a controlled environment. | Irreversible | Polymeric capsules, liposomes. researchgate.netbohrium.com |
| Cross-linking | Enzymes are interconnected through covalent bonds without a carrier. | Strong covalent bonds. | Irreversible | Glutaraldehyde is a common cross-linking agent. bohrium.com |
An OPME system has been developed for the production of dTDP-4-keto-6-deoxy-D-glucose starting from dTMP and glucose-1-phosphate. nih.gov This system utilized four different enzymes that were overexpressed in E. coli:
Thymidylate (TMP) kinase
Acetate kinase
dTDP-glucose synthase
this compound 4,6-dehydratase
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| deoxythymidine diphosphate (B83284) D-glucose | This compound |
| deoxythymidine diphosphate L-rhamnose | dTDP-L-rhamnose |
| deoxythymidine diphosphate 2-deoxy-α-D-glucose | dTDP-2-deoxy-α-D-glucose |
| deoxythymidine diphosphate 2,6-dideoxy-4-keto-α-D-glucose | |
| deoxythymidine diphosphate 2,6-dideoxy-α-D-arabino-hexose | dTDP-α-D-olivose |
| deoxythymidine diphosphate 2,6-dideoxy-β-L-arabino-hexose | dTDP-β-L-olivose |
| deoxythymidine diphosphate 4-keto-6-deoxy-D-glucose | |
| deoxythymidine monophosphate | dTMP |
Therapeutic Development and Inhibitor Design
The nucleotide-activated sugar this compound is a pivotal precursor in the biosynthesis of a variety of deoxysugars found in the cell walls of many pathogenic bacteria. The pathways originating from this compound are absent in humans, making the enzymes involved in these pathways attractive targets for the development of novel therapeutics, including antimicrobial agents and vaccines.
The biosynthesis of dTDP-L-rhamnose from this compound is a critical pathway for the viability and virulence of numerous human pathogens, such as Mycobacterium tuberculosis and Streptococcus pyogenes. nih.govresearchgate.net This pathway is essential for the formation of the bacterial cell wall, and its disruption presents a promising strategy for the development of new antimicrobial agents. nih.govnih.govnih.gov
A key enzyme in this pathway is this compound 4,6-dehydratase (RmlB), which catalyzes the conversion of this compound to dTDP-4-keto-6-deoxy-D-glucose. researchgate.netnih.gov The mechanism of RmlB involves an oxidation, dehydration, and reduction sequence, utilizing a tightly bound NAD+ cofactor. nih.gov Due to its crucial role, RmlB has become a primary focus for the rational design of mechanism-based inhibitors. The aim is to develop small molecules that mimic the sugar-nucleotide substrate at various stages of the reaction, thereby blocking the pathway and inhibiting bacterial growth. nih.gov
Research has focused on identifying compounds that can inhibit the enzymes of the dTDP-L-rhamnose pathway. For instance, a high-throughput screening of a chemical library identified several inhibitors of the conversion of this compound to dTDP-L-rhamnose. Some of these inhibitors demonstrated activity against whole M. tuberculosis cells. A notable structural motif found in some of these inhibitors is rhodanine (B49660). The functional characterization of these enzymes, including the identification of critical catalytic residues, is vital for the optimization of lead compounds through a rational design approach. nih.gov
| Enzyme | Function | Significance as a Drug Target |
|---|---|---|
| Glucose-1-phosphate thymidylyltransferase (RmlA) | Catalyzes the formation of this compound from dTTP and glucose-1-phosphate. | As the first committed step in the pathway, its inhibition would halt the entire downstream synthesis of L-rhamnose. |
| This compound 4,6-dehydratase (RmlB) | Converts this compound to dTDP-4-keto-6-deoxy-D-glucose. | A well-characterized enzyme with a known structure, making it a prime candidate for rational inhibitor design. |
| dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase (RmlC) | Catalyzes the epimerization of the C3' and C5' positions of the glucose moiety. | Essential for producing the correct stereochemistry of the final L-rhamnose product. |
| dTDP-L-lyxo-4-hexulose reductase (RmlD) | Reduces the C4'-keto group to produce dTDP-L-rhamnose. | The final enzymatic step in the pathway, crucial for the formation of the activated sugar donor. |
The cell wall of Mycobacterium tuberculosis is a complex structure that is essential for the bacterium's survival and pathogenesis. A key component of this cell wall is a linker unit that connects the peptidoglycan and arabinogalactan (B145846) portions, which contains L-rhamnose. The enzymes that synthesize dTDP-L-rhamnose from dTDP and glucose-1-phosphate (RmlA, RmlB, RmlC, and RmlD) are therefore critical targets for the development of new antituberculosis therapeutics. nih.gov
The growing resistance of M. tuberculosis to existing drugs necessitates the exploration of novel targets like the dTDP-L-rhamnose pathway. The enzymes in this pathway are particularly attractive as they are absent in humans, suggesting that their inhibitors would have high specificity and low toxicity. researchgate.net
A microtiter plate-based assay has been developed to screen for inhibitors of the enzymatic conversion of dTDP-glucose to dTDP-rhamnose. This assay has been used to screen thousands of compounds, leading to the identification of several inhibitors active at low concentrations. Some of these inhibitors also showed activity against whole M. tuberculosis cells, indicating their potential as starting points for drug development. The identification of a rhodanine structural motif in some of these inhibitors provides a chemical scaffold for further optimization. nih.gov
Bacterial cell surface glycans play a crucial role in the interaction between pathogens and the host immune system. These glycans can act as pathogen-associated molecular patterns (PAMPs) that are recognized by host pattern recognition receptors (PRRs), triggering an immune response. They can also be involved in immune evasion mechanisms. By manipulating the biosynthesis of these glycans, it is possible to modulate the host's immune response to the pathogen.
The dTDP-L-rhamnose pathway, which originates from this compound, is responsible for the synthesis of L-rhamnose, a common component of bacterial cell wall polysaccharides. frontiersin.org These rhamnose-containing biomolecules have significant potential in the development of vaccines due to their immunogenic properties. frontiersin.org For instance, anti-rhamnose antibodies are present in human serum and can specifically bind to rhamnose-containing compounds. This has inspired the design of antitumor vaccines conjugated with rhamnose to enhance immunogenicity through an antibody-dependent antigen uptake mechanism. frontiersin.org
By inhibiting the enzymes in the dTDP-L-rhamnose pathway, it is possible to alter the structure of the bacterial cell wall, which could lead to increased susceptibility of the bacteria to the host's immune system. This approach represents a novel strategy for immunotherapy against bacterial infections.
Glycoconjugate vaccines, which consist of a carbohydrate antigen covalently linked to a carrier protein, are a successful strategy for inducing a robust immune response against bacterial pathogens. The rational design of these vaccines relies on the ability to synthesize specific and well-defined carbohydrate antigens.
The enzymatic synthesis of dTDP-activated sugars, including dTDP-L-rhamnose and other deoxysugars derived from this compound, provides a powerful tool for the construction of these complex carbohydrate antigens. researchgate.netnih.gov By using the enzymes of the dTDP-L-rhamnose pathway (RmlA, RmlB, RmlC, and RmlD), it is possible to produce dTDP-L-rhamnose in a one-pot synthesis from simple starting materials. frontiersin.orggeorgefox.edu This enzymatic approach allows for the large-scale production of the activated sugar donor needed for the synthesis of rhamnose-containing oligosaccharides and polysaccharides. frontiersin.orggeorgefox.edu
These synthetically produced glycans can then be conjugated to carrier proteins to create vaccines. For example, the Group A Carbohydrate (GAC) of Streptococcus pyogenes, which is a polymer of rhamnose and N-acetylglucosamine, is a promising target for a glycoconjugate vaccine. lshtm.ac.uk The rational design of such vaccines involves optimizing the conjugation chemistry and the choice of carrier protein to elicit a strong and protective immune response. lshtm.ac.uk The availability of dTDP-L-rhamnose through enzymatic synthesis is a key enabler for the development of these next-generation vaccines.
| dTDP-Deoxysugar | Enzymatic Synthesis Pathway | Application in Glycoconjugate Design |
|---|---|---|
| dTDP-L-rhamnose | Synthesized from this compound via the RmlB, RmlC, and RmlD enzymes. | Used as a building block for the synthesis of bacterial O-antigens and other rhamnose-containing polysaccharides for glycoconjugate vaccines. |
| dTDP-6-deoxy-L-talose | Can be enzymatically synthesized from this compound through a series of enzymatic reactions. | A component of some bacterial polysaccharides, its inclusion in synthetic glycans can help to elicit a specific immune response. |
| dTDP-D-fucose | Synthesized from this compound via the action of this compound 4,6-dehydratase and a subsequent reductase. | A deoxysugar found in some bacterial capsules and cell walls, making it a target for vaccine development. |
| dTDP-D-quinovose | Can be produced through enzymatic pathways starting from this compound. | Another 6-deoxysugar that can be incorporated into synthetic glycans for immunological studies and vaccine design. |
Q & A
What are the primary biosynthetic pathways involving dTDP-D-glucose, and how are they experimentally validated?
This compound is a precursor in bacterial lipopolysaccharide (LPS) and exopolysaccharide biosynthesis, such as rhamnose and Psl. For example, in Pseudomonas aeruginosa, this compound is converted to dTDP-L-rhamnose via RmlB (4,6-dehydratase), RmlC (3,5-epimerase), and RmlD (4-reductase) . Experimental validation involves:
- Gene knockout studies : Deleting acbA (this compound synthase) or rmlB in Actinoplanes sp. SE50/110 or Azorhizobium caulinodans abolishes downstream product synthesis (e.g., acarbose or LPS), confirmed via HPLC and complementation assays .
- Enzymatic assays : Spectrophotometric tracking of NAD(P)H consumption (e.g., RmlB activity at 320 nm) or HPLC quantification of substrate/product ratios .
Which analytical methods are most reliable for quantifying this compound in enzymatic reactions?
- HPLC : Ion-exchange chromatography (LC-SAX column) with potassium phosphate gradients resolves this compound from dTTP and other nucleotides, validated by retention time and UV absorption at 250 nm .
- Spectrophotometry : RmlB activity is measured via increased absorbance at 320 nm under alkaline conditions due to dTDP-6-deoxy-D-xylo-hexulose formation .
- Mass spectrometry (MS) : Used to confirm product identity (e.g., m/z 545 for dTDP-4-keto-6-deoxy-D-glucose) and monitor substrate degradation .
How do structural studies of this compound 4,6-dehydratase (RmlB) inform its catalytic mechanism?
X-ray crystallography of RmlB from Salmonella enterica and Streptococcus suis reveals:
- Substrate binding : this compound interacts with conserved residues (e.g., Tyr-149, Asp-135) through hydrogen bonding and hydrophobic interactions .
- Catalytic residues : His-179 and Lys-183 facilitate dehydration by abstracting protons, while NAD+ cofactor stabilizes intermediates .
- Conformational changes : Structural shifts in the Rossmann fold domain accommodate substrate entry and product release .
What experimental approaches resolve contradictions in this compound utilization across competing metabolic pathways?
Competition between pathways (e.g., LPS vs. rhamnolipid synthesis) is addressed via:
- Isotope labeling : Tracing glucose flux using ¹³C-glucose and NMR/MS to quantify pathway-specific intermediates .
- Gene expression profiling : qPCR or RNA-seq to assess transcriptional regulation of rmlBCD versus algC (involved in Psl synthesis) under biofilm-inducing conditions .
- Enzyme inhibition studies : Using substrate analogs (e.g., UDP-D-glucose) to test RmlB specificity and identify cross-pathway interactions .
How can thermostable enzymes in this compound metabolism be characterized for industrial applications?
Thermophilic enzymes (e.g., RmlBCD from Sulfolobus tokodaii) are studied via:
- Activity assays at high temperatures : Incubating RmlB at 80°C with this compound and NADPH, followed by HPLC/MS to confirm dTDP-L-rhamnose synthesis .
- Thermostability profiling : Circular dichroism (CD) or differential scanning calorimetry (DSC) to measure melting temperatures and identify stabilizing residues .
- Kinetic analysis : Comparing kcat and Km values at elevated temperatures to mesophilic homologs .
What role does this compound play in bacterial biofilm formation, and how is this studied?
This compound contributes to biofilm matrix components like Psl and rhamnolipids in P. aeruginosa. Research methodologies include:
- Genetic mutants : Deleting algC (required for this compound synthesis) reduces biofilm adherence, assessed via confocal microscopy .
- Metabolite profiling : LC-MS quantification of this compound and downstream products in biofilm vs. planktonic cultures .
- Competitive inhibition : Adding exogenous dTDP-L-rhamnose to disrupt rhamnolipid synthesis and measure biofilm dispersal .
What are the kinetic parameters for enzymes involved in this compound metabolism, and how are they determined?
- This compound synthase (AcbA) : Km = 0.185 mM (glucose-1-phosphate), Vmax = 2.366 µmol/(min·mg), measured via coupled assays with dTTP .
- RmlB (4,6-dehydratase) : Km = 0.33 mM (this compound), kcat = 12.5 s⁻¹, determined spectrophotometrically at 320 nm .
- RmlD (4-reductase) : NADPH-dependent activity with Km = 0.05 mM (dTDP-4-keto-6-deoxy-D-glucose) .
How do molecular dynamics simulations contribute to understanding this compound's conformational flexibility?
- Free energy landscapes : Simulations reveal low-energy conformers of this compound, explaining its preference for α/β anomeric configurations in crystals .
- Enzyme-substrate dynamics : MD trajectories of RmlB-dTDP-D-glucose complexes identify transient hydrogen bonds critical for catalysis .
- Solvent effects : Simulations predict hydration patterns influencing this compound stability in aqueous vs. hydrophobic environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
